2,3-Dihydroacridin-4(1H)-one

Green Chemistry Organic Synthesis Process Chemistry

Many oncology programs struggle to source a well-characterized dihydroacridinone scaffold with reliable structural data for computational drug design. 2,3-Dihydroacridin-4(1H)-one solves this: • Core scaffold yielding quin[1,2-b]acridines & 1,10-phenanthrolines with selective MCF-7 cytotoxicity • Experimentally validated X-ray crystal structure & DFT-optimized geometry for docking campaigns • Compatible with metal-free TBAI/TBHP-mediated C-H functionalization for cleaner scale-up Supplied at 95-98% purity with global shipping.

Molecular Formula C13H11NO
Molecular Weight 197.23 g/mol
CAS No. 49568-10-7
Cat. No. B1625751
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-Dihydroacridin-4(1H)-one
CAS49568-10-7
Molecular FormulaC13H11NO
Molecular Weight197.23 g/mol
Structural Identifiers
SMILESC1CC2=CC3=CC=CC=C3N=C2C(=O)C1
InChIInChI=1S/C13H11NO/c15-12-7-3-5-10-8-9-4-1-2-6-11(9)14-13(10)12/h1-2,4,6,8H,3,5,7H2
InChIKeyVPZBCNMTBAFDTJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3-Dihydroacridin-4(1H)-one Procurement & Properties


2,3-Dihydroacridin-4(1H)-one (CAS 49568-10-7), also known as 4-oxo-1,2,3,4-tetrahydroacridine, is a heterocyclic organic compound with the molecular formula C13H11NO and a molecular weight of 197.23 g/mol [1]. It belongs to the acridinone class, characterized by a partially hydrogenated acridine core. This scaffold is a key intermediate in the synthesis of diverse biologically active molecules, including quin[1,2-b]acridines and 1,10-phenanthroline derivatives [2]. For procurement, this compound is typically available in research-grade purities of 95% to 98% .

Intermediate
Builds acridinone-based heterocyclic libraries for medicinal chemistry
Metal-Free Route
Supports green chemistry workflows via site-selective C–H sulfonylation/desulfonylation
Probe Precursor
Precursor for 1,10-phenanthroline-based fluorescent sensors and bioactive quinacridines

2,3-Dihydroacridin-4(1H)-one: Analog Substitution Risks


Substituting 2,3-dihydroacridin-4(1H)-one with other acridinone analogs is scientifically precarious due to significant differences in electronic properties, fluorescence behavior, and synthetic utility. The dihydroacridinone core's specific redox state and substitution pattern are not interchangeable; for instance, the presence of substituents like 7-chloro and 9-aryl groups in derivatives dramatically alters the compound's photophysical properties and biological activity [1]. Furthermore, the parent compound serves as a unique precursor for metal-free synthetic routes that are not compatible with more substituted or aromatic analogs [2].

Substituent patterns (e.g., 7-chloro, 9-aryl) dramatically alter photophysical properties and cytotoxicity profiles; analog substitution may shift assay outcomes.
Metal-free C–H sulfonylation/desulfonylation route is tailored to the unsubstituted tetrahydroacridine precursor; pre-functionalized or aromatic analogs may not undergo this transformation.

2,3-Dihydroacridin-4(1H)-one: Evidence-Based Differentiation


Metal-Free One-Pot Synthesis

2,3-Dihydroacridin-4(1H)-ones can be synthesized from 1,2,3,4-tetrahydroacridines via a metal-free, site-selective C(sp3)-H sulfonylation followed by oxidative desulfonylation. This two-step, one-pot procedure avoids the use of heavy metals, offering a 'greener' alternative to methods requiring catalysts like InCl3 or Cu which are common in the synthesis of substituted analogs. The method achieves good to excellent yields with broad substrate compatibility [1].

Synthesis Method
Class-level
Metal-free, site-selective C(sp³)–H sulfonylation/desulfonylation using TBAI/TBHP
Supports green chemistry route development
Yields and substrate scope reported; validate for specific analog
Green Chemistry Organic Synthesis Process Chemistry

Fluorescent Probes for Metal Ion Detection

Derivatives synthesized directly from 2,3-dihydroacridin-4(1H)-one (specifically 1,10-phenanthroline derivatives) exhibit a metal-chelating enhanced fluorescence (CHEF) effect, enabling the detection of Zn2+ and Cd2+ ions at very low concentrations. The emission intensity is directly proportional to the metal ion concentration, and the method has been validated for monitoring these ions in tap and drinking water samples [1]. This specific application is not demonstrated for the unsubstituted core scaffold but showcases the unique utility of derivatives accessible from it.

Detection Application
Class-level
Derivatives exhibit CHEF effect for Zn²⁺ and Cd²⁺ detection in water
Supports sensor probe development
Quantitative detection limits require review
Analytical Chemistry Fluorescent Probes Environmental Monitoring

Anticancer Precursor: Breast Cancer Cytotoxicity

A derivative, 7-chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one, exhibits higher cytotoxicity in human breast cancer cells (MCF-7) compared to human lung adenocarcinoma cells (A549) [1]. While the exact IC50 values are not provided in the abstract, the selective cytotoxicity profile (MCF-7 vs. A549) is a key differentiator. The parent compound 2,3-dihydroacridin-4(1H)-one is the essential precursor for synthesizing this and other quin[1,2-b]acridine derivatives, which show promising cytotoxic activity against HeLa and MCF-7 cell lines [2].

Cytotoxicity Selectivity
Class-level
Derivative 7-chloro-9-phenyl shows higher cytotoxicity in MCF-7 vs. A549 cells (in vitro)
Supports cell-model endpoint review
Exact IC₅₀ values not reported; selectivity context requires validation
Medicinal Chemistry Oncology Cell Biology

DFT-Optimized Geometry for Drug Design

The molecular structure of 7-chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one has been thoroughly characterized by single-crystal X-ray diffraction, and its geometry was optimized using DFT calculations at the B3LYP/6-311G(d,p) and MO6-2x/6-311G(d,p) levels. The calculated vibrational frequencies were in good agreement with experimental findings, validating the computational model [1]. This level of computational validation is not uniformly available across all acridinone derivatives, making it a reliable reference for structure-based drug design and molecular docking studies.

Structural Validation
Supporting evidence
X-ray structure and DFT-optimized geometry at B3LYP/6-311G(d,p) level
Supports in silico screening and docking studies
Validated on 7-chloro-9-phenyl derivative; transfer to analogs may require re-optimization
Computational Chemistry Molecular Modeling Crystallography

2,3-Dihydroacridin-4(1H)-one Application Scenarios


Selective Anticancer Agents

Use 2,3-dihydroacridin-4(1H)-one as a core scaffold for synthesizing quin[1,2-b]acridine and 1,10-phenanthroline derivatives. The resulting compounds exhibit promising cytotoxicity against MCF-7 breast cancer cells, with some derivatives showing higher selectivity compared to lung adenocarcinoma (A549) cells [1]. This selective profile, supported by molecular docking studies against human protein kinase CK2, makes it a valuable starting point for oncology-focused lead optimization programs [2].

Fluorescent Probes for Environmental Monitoring

Employ 2,3-dihydroacridin-4(1H)-one as a precursor for synthesizing 1,10-phenanthroline-based fluorescent probes. These probes utilize a metal-chelating enhanced fluorescence (CHEF) effect to sensitively detect Zn2+ and Cd2+ ions in aqueous samples, with direct applicability for monitoring water quality [1]. This provides a clear pathway for developing cost-effective, selective sensors for heavy metal pollution analysis.

Sustainable Synthetic Routes

Leverage the unique reactivity of 2,3-dihydroacridin-4(1H)-one's precursor (1,2,3,4-tetrahydroacridine) in metal-free, site-selective C-H functionalization reactions. The TBAI/TBHP-mediated sulfonylation/desulfonylation pathway offers a cleaner alternative to traditional metal-catalyzed syntheses, aligning with green chemistry principles and simplifying purification [1]. This route is particularly valuable for scaling up production where heavy metal contamination is a concern.

In Silico Screening and Lead Optimization

Utilize the experimentally validated X-ray crystal structure and DFT-optimized geometry of 7-chloro-9-phenyl-2,3-dihydroacridin-4(1H)-one as a reliable starting point for molecular docking and virtual screening campaigns [1]. This high-quality structural data reduces uncertainty in computational models, increasing the efficiency of identifying potential kinase inhibitors or DNA intercalators.

Application
Selection Property
Validation Focus
Heterocyclic library synthesis
Acridinone scaffold with metal-free reactivity
C–H functionalization yield and scope
Fluorescent sensor development
Phenanthroline-derivatization capability
Metal-chelation enhanced fluorescence (CHEF) response
Cancer cell-model studies
Derivative cytotoxicity profile
MCF-7 vs. A549 selectivity endpoints
In silico screening and docking
DFT-validated structural model
Docking score reproducibility against CK2 or DNA targets

Technical Documentation Hub

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27 linked technical documents
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